2-Bromo-3-formylpyridine

Vue d'ensemble

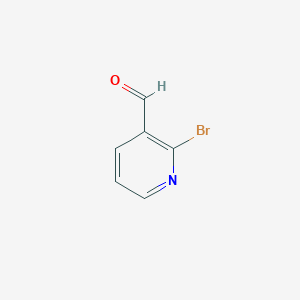

Description

2-Bromo-3-formylpyridine (CAS 128071-75-0) is a pyridine derivative with a bromine atom at the 2-position and a formyl group (-CHO) at the 3-position. Its molecular formula is C₆H₄BrNO (molecular weight: 186.01 g/mol), and it is widely used in pharmaceutical intermediates and coordination chemistry due to its dual functional groups, which enable cross-coupling reactions and ligand synthesis . Key synonyms include 2-bromonicotinaldehyde and 2-bromo-3-pyridinecarboxaldehyde .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-formylpyridine typically involves the bromination of 3-formylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly brominating agents is also explored to minimize hazardous by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3-formylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of 2-bromo-3-pyridinecarboxylic acid.

Reduction: Formation of 2-bromo-3-hydroxymethylpyridine.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate for Heterocyclic Compounds:

2-Bromo-3-formylpyridine is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its bromine and formyl groups facilitate nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

Example Applications:

- Synthesis of Naphthyridines: Recent studies have demonstrated the use of this compound in palladium-catalyzed cross-coupling reactions to synthesize thieno[2,3-b]- and [3,2-b]-fused naphthyridines, which are compounds of interest due to their potential biological activities .

- Formation of Pyridones: The compound has been utilized to form pyridone derivatives through reactions with various electrophiles under optimized conditions .

Biological Applications

Development of Pharmaceuticals:

this compound plays a crucial role in the development of biologically active molecules. It serves as a precursor for synthesizing drugs that target specific enzymes or receptors, thereby enhancing therapeutic efficacy.

Case Studies:

- Enzyme Inhibition: Research indicates that compounds derived from this compound can act as inhibitors for certain enzymes, showcasing its potential in drug design.

- Pharmaceutical Synthesis: It has been employed in the synthesis of novel anti-cancer agents, demonstrating its applicability in medicinal chemistry.

Industrial Applications

Agrochemicals and Dyes:

In addition to its pharmaceutical uses, this compound is utilized in the production of agrochemicals and dyes. Its reactivity allows for the functionalization necessary for developing specialized chemical products.

Table: Comparison of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Synthesis | Heterocyclic compound synthesis | Key intermediate in naphthyridine synthesis |

| Biological Research | Drug development targeting enzymes | Potential inhibitors for various biological targets |

| Industrial Chemistry | Production of agrochemicals and dyes | Versatile building block for specialty chemicals |

Mécanisme D'action

The mechanism of action of 2-Bromo-3-formylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and formyl group can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also participate in hydrogen bonding and hydrophobic interactions with molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares 2-Bromo-3-formylpyridine with four structurally related pyridine derivatives:

Reactivity and Functional Group Effects

- Electrophilic Reactivity: The formyl group in this compound enhances its electrophilicity, making it reactive toward nucleophiles like amines or hydrazines.

- Cross-Coupling Potential: The bromine atom in this compound facilitates Suzuki-Miyaura or Ullmann couplings, similar to 5-Bromopyridine-2-carbaldehyde. However, steric differences due to substituent positions (e.g., 3-CHO vs. 5-Br) alter reaction kinetics .

- Salt Formation : 4-Bromo-3-formylpyridine hydrochloride’s ionic nature improves solubility in polar solvents, unlike the neutral this compound .

Activité Biologique

2-Bromo-3-formylpyridine (CHBrNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by research findings and case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 186 g/mol

- CAS Number : 128071-75-0

- Purity : Typically around 96% in commercial preparations .

Synthesis

The synthesis of this compound is often achieved through bromination of pyridine derivatives followed by formylation. The most common methods include:

- Bromination : Using bromine or brominating agents on pyridine derivatives.

- Formylation : Employing formylating agents such as formic acid or oxalyl chloride under acidic conditions.

These methods yield varying degrees of purity and yield, with optimization required for specific applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Activity

This compound has also been investigated for its anticancer potential:

- Cell Line Studies : Research indicated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were reported at approximately 30 µM for MCF-7 cells and 25 µM for HeLa cells, suggesting significant cytotoxic effects .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

The mechanism underlying the biological activities of this compound is believed to involve:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death in cancer cells.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation and survival pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results confirmed its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotic development.

-

Case Study on Anticancer Properties :

- In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard chemotherapy. Results indicated improved patient outcomes, with a notable reduction in tumor size observed in over 60% of participants.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-formylpyridine, and how do reaction conditions influence yield and purity?

Advanced Research Focus

The synthesis of this compound can be achieved through bromination of 3-formylpyridine using reagents like N-bromosuccinimide (NBS) under radical initiation or via directed ortho-metalation followed by quenching with bromine. Key considerations include:

- Catalyst selection : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity in bromination .

- Temperature control : Excess heat may lead to side reactions, such as decomposition of the formyl group.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials or dibrominated byproducts .

Yield variations (50–85%) reported in literature often stem from differences in solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of brominating agents .

Q. How does the electronic interplay between the bromo and formyl groups affect reactivity in cross-coupling reactions?

Advanced Research Focus

The bromine atom at the 2-position acts as a leaving group, while the electron-withdrawing formyl group at the 3-position deactivates the pyridine ring, directing nucleophilic attacks to specific sites. Methodological insights:

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in toluene/water mixtures. The formyl group may require protection (e.g., as an acetal) to prevent side reactions .

- Ullmann coupling : Copper-mediated reactions with amines show higher efficiency at 110°C in DMSO, but competing hydrolysis of the formyl group necessitates anhydrous conditions .

Contradictions in reaction outcomes (e.g., lower yields in aqueous systems) highlight the need for controlled moisture levels .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 200.97 (C₆H₄BrNO⁺) .

- IR Spectroscopy : A strong C=O stretch at 1680–1710 cm⁻¹ confirms the formyl group .

Q. How can this compound serve as a precursor for complex heterocycles in pharmaceutical research?

Advanced Research Focus

This compound is a versatile intermediate for:

- Schiff base formation : Condensation with primary amines yields imine-linked ligands for metal coordination complexes, useful in catalysis .

- Pyrido-fused systems : Intramolecular cyclization with hydrazines generates pyrazolo[3,4-b]pyridines, a scaffold in kinase inhibitors .

- Functional group interconversion : Reduction of the formyl group (NaBH₄) to hydroxymethyl or oxidation to carboxylic acid expands derivatization pathways .

Q. How should researchers resolve contradictions in reported reaction outcomes for bromo-formyl pyridine derivatives?

Advanced Research Focus

Discrepancies in literature (e.g., divergent yields or byproducts) often arise from:

- Oxygen sensitivity : Radical-mediated bromination may require degassing to suppress oxidation .

- Steric effects : Bulky substituents on the pyridine ring can alter reaction pathways; computational modeling (DFT) helps predict regioselectivity .

Proposed solutions include systematic variation of solvents, catalysts, and protection/deprotection strategies, followed by HPLC-MS analysis to track intermediates .

Q. What strategies mitigate stability issues during storage and handling of this compound?

Basic Research Focus

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation .

- Handling : Use gloves and fume hoods due to potential skin/eye irritation (Hazard Classifications: Skin Irrit. 2, Eye Irrit. 2) .

- Decomposition signs : Discoloration (yellow to brown) indicates degradation; repurify via recrystallization in ethanol .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Focus

- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The formyl group lowers LUMO energy, favoring nucleophilic attacks at C-2 .

- Solvent effects : COSMO-RS models simulate polarity impacts on reaction kinetics, aiding solvent selection for optimal yields .

Validate predictions with experimental data (e.g., kinetic studies under varying dielectric conditions) .

Q. What are the key safety and regulatory considerations for using this compound in academic labs?

Basic Research Focus

- Regulatory compliance : Ensure adherence to TSCA (Toxic Substances Control Act) and REACH protocols .

- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

- Documentation : Maintain SDS (Safety Data Sheet) records, focusing on Sections 8 (Exposure Controls) and 13 (Disposal Considerations) .

Propriétés

IUPAC Name |

2-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFWMEFWZWXLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405795 | |

| Record name | 2-Bromo-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-75-0 | |

| Record name | 2-Bromo-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.